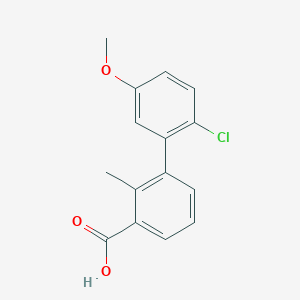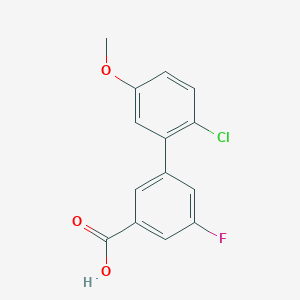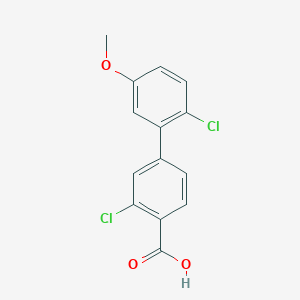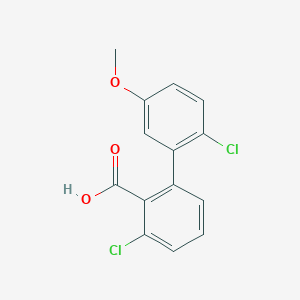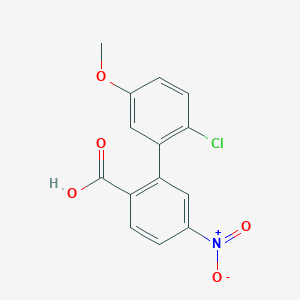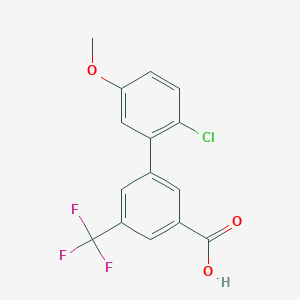
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3C5MPA) is a synthetic compound used in a variety of scientific research applications. It is an aromatic acid containing a trifluoromethyl group, a chlorine atom, and a methoxy group. 3C5MPA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in a variety of biochemical and physiological experiments.
科学研究应用
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in biochemical and physiological experiments, such as enzyme assays, protein-ligand binding studies, and cell culture experiments. In addition, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in studies of the structure and function of proteins, enzymes, and other biological molecules.
作用机制
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is believed that the trifluoromethyl group of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is responsible for its biological activity. The trifluoromethyl group is known to interact with biological molecules, such as proteins and enzymes, and is thought to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, it is known to interact with proteins and enzymes and is believed to alter their structure and function. In addition, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and phosphatases.
实验室实验的优点和局限性
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is soluble in a variety of solvents, making it easy to use in experiments. However, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not very stable and can degrade over time. In addition, it can be toxic if not handled properly.
未来方向
There are several potential future directions for 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% research. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to develop new methods for synthesizing 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% and to improve its stability. Finally, research could be done to explore the use of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in the development of new pharmaceuticals, agrochemicals, and materials.
合成方法
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of triethylamine. This reaction yields 3-(2-chloro-5-methoxyphenyl)-5-trifluoromethanesulfonic acid. The second step involves the reaction of the trifluoromethanesulfonic acid with sodium hydroxide. This reaction yields 3-(2-chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid.
属性
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-11-2-3-13(16)12(7-11)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUODWLOOJMDVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691039 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-23-3 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

